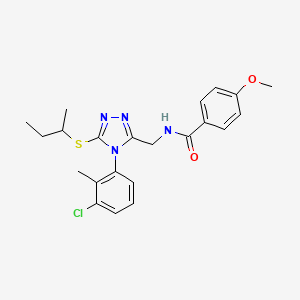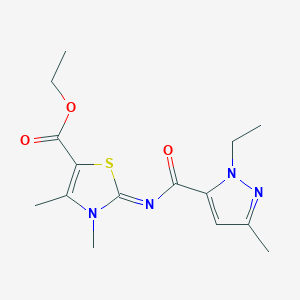
N-((5-(sec-butylthio)-4-(3-chloro-2-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(sec-butylthio)-4-(3-chloro-2-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic organic compound primarily used in the field of medicinal chemistry. It falls under the category of triazole derivatives, which are known for their wide range of biological activities.
Métodos De Preparación
Synthetic Routes: The synthesis of N-((5-(sec-butylthio)-4-(3-chloro-2-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves multiple steps:
Formation of Triazole Ring: : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: : The sec-butylthio group and 3-chloro-2-methylphenyl group can be introduced via nucleophilic substitution reactions.
Coupling Reaction: : The final step involves coupling the triazole derivative with 4-methoxybenzamide under optimized conditions, typically using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. Techniques like continuous flow synthesis, which allows for better control of reaction conditions, might be employed.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, especially at the sulfur atom of the sec-butylthio group.
Reduction: : Reduction reactions can be carried out on the nitro groups if present in any precursor, using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions are common for introducing various functional groups.
Oxidizing Agents: : Sodium hypochlorite (NaOCl) or hydrogen peroxide (H₂O₂).
Reducing Agents: : Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Solvents: : Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are typically used.
Oxidation of the sec-butylthio group can lead to sulfoxides or sulfones.
Reduction of nitro groups (if present in intermediates) will produce amines.
Substitution reactions can yield a variety of derivatives with different biological activities.
Aplicaciones Científicas De Investigación
Chemistry: In synthetic organic chemistry, this compound is used as an intermediate for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: This compound is investigated for its potential use as a pharmaceutical agent. Its triazole moiety makes it a candidate for developing drugs that can inhibit enzymes like cytochrome P450.
Industry: In industry, it is used in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The exact mechanism by which this compound exerts its biological effects depends on the target molecule. Generally, triazole derivatives interact with enzymes, inhibiting their activity by binding to their active sites. This compound, in particular, is thought to interfere with enzyme pathways critical for the survival of microorganisms or cancer cells.
Comparación Con Compuestos Similares
Similar Compounds:
Fluconazole: : A triazole derivative used as an antifungal agent.
Itraconazole: : Another antifungal triazole, known for its broad-spectrum activity.
Voriconazole: : Used in the treatment of serious fungal infections.
Uniqueness: N-((5-(sec-butylthio)-4-(3-chloro-2-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide stands out due to its specific substituents, which may confer unique binding properties and biological activities that are not observed in the similar compounds listed above.
Hope this sheds some light on the intricate details of this compound! Curious about anything specific?
Propiedades
IUPAC Name |
N-[[5-butan-2-ylsulfanyl-4-(3-chloro-2-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O2S/c1-5-14(2)30-22-26-25-20(27(22)19-8-6-7-18(23)15(19)3)13-24-21(28)16-9-11-17(29-4)12-10-16/h6-12,14H,5,13H2,1-4H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHLQQNETDQXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C2=C(C(=CC=C2)Cl)C)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3-chlorophenyl)methylsulfanyl]-N-(3,5-dimethoxyphenyl)quinazolin-4-amine](/img/structure/B2846549.png)
![N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2846550.png)
![Methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate](/img/structure/B2846551.png)










![7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2846571.png)
